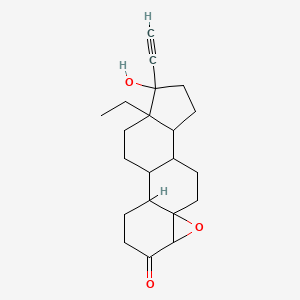

Levonorgestrel-4 beta,5 beta-epoxide

Description

Levonorgestrel-4β,5β-epoxide is a metabolite of levonorgestrel, a synthetic progestin widely used in hormonal contraceptives. This epoxide derivative forms via cytochrome P450-mediated oxidation of the parent compound, particularly in hepatic microsomes . While levonorgestrel itself is a potent progesterone receptor agonist, its epoxide metabolite exhibits distinct biochemical interactions, including inhibition of drug-metabolizing enzymes such as microsomal epoxide hydrolase (mEH) and cytoplasmic glutathione S-transferase (GST) . These interactions may influence drug metabolism and toxicity profiles.

Properties

IUPAC Name |

16-ethyl-15-ethynyl-15-hydroxy-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAADEDKZKKRMIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levonorgestrel-4 beta,5 beta-epoxide typically involves the epoxidation of levonorgestrel. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure selective formation of the epoxide at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and consistency. Techniques such as recrystallization and chromatography are commonly employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Levonorgestrel-4 beta,5 beta-epoxide undergoes various chemical reactions, including:

Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.

Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Levonorgestrel-4 beta,5 beta-epoxide has several scientific research applications:

Chemistry: It serves as a model compound for studying epoxide chemistry and reactivity.

Biology: The compound is used in research to understand the metabolic pathways and biological effects of epoxide-containing steroids.

Medicine: It is investigated for its potential use in developing new contraceptive methods and understanding the pharmacokinetics of epoxide derivatives.

Industry: The compound’s unique properties make it valuable in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing

Mechanism of Action

The mechanism of action of levonorgestrel-4 beta,5 beta-epoxide involves its interaction with progesterone receptors, similar to levonorgestrel. The epoxide group may influence the compound’s binding affinity and metabolic stability, potentially altering its biological activity. The molecular targets include progesterone receptors, and the pathways involved are related to the regulation of ovulation and reproductive functions .

Comparison with Similar Compounds

Norethindrone-4β,5β-Epoxide

Norethindrone, another synthetic progestin, forms an analogous epoxide metabolite. Key comparisons include:

- Cytotoxicity: Norethindrone-4β,5β-epoxide demonstrates significant cytotoxicity in Walker cells (ID50 = 0.05 mM), which is fourfold less potent than its parent compound, norethindrone . The mechanism involves irreversible binding to cellular thiol groups in proteins, leading to cell death .

- In Vivo Effects : High doses (50 mg/kg) in rats induce hepatic vacuolization and hemorrhagic necrosis, suggesting liver-specific toxicity .

Cholesterol-5β,6β-Epoxide

This endogenous epoxide, derived from cholesterol oxidation, shares structural features with synthetic epoxides but differs functionally:

- Biological Role : Elevated plasma levels of cholesterol-5β,6β-epoxide are associated with endometrial and breast cancer risk (e.g., 0.71 ng/ml in endometrial cancer patients vs. 0.35 ng/ml in controls) . Its formation is linked to oxidative stress and inversely correlates with antioxidant levels (e.g., cis-lutein/zeaxanthin) .

- Mechanism : Unlike synthetic progestin epoxides, cholesterol-5β,6β-epoxide acts as a biomarker for oxidative damage rather than directly inhibiting metabolic enzymes .

Conduritol Beta-Epoxide (CBE)

A non-steroidal epoxide, CBE inhibits glucocerebrosidase (GCase), leading to α-synuclein accumulation in neurodegenerative models . Contrasts with levonorgestrel-4β,5β-epoxide include:

- Target Specificity: CBE selectively inhibits lysosomal GCase, whereas levonorgestrel-4β,5β-epoxide broadly interferes with phase I/II detoxification enzymes .

- Therapeutic Implications: CBE’s effects on α-synuclein inform Parkinson’s disease research, while levonorgestrel’s epoxide highlights risks in drug metabolism .

Data Tables: Key Comparative Metrics

Table 1. Cytotoxicity and Enzyme Interactions

Table 2. Pathological Associations

Mechanistic and Structural Insights

- Structural Similarities: Levonorgestrel and norethindrone epoxides share a steroidal backbone, enabling interactions with hydrophobic enzyme pockets. Cholesterol-5β,6β-epoxide, while steroidal, lacks the synthetic modifications seen in contraceptives.

- Functional Divergence: Synthetic epoxides (levonorgestrel, norethindrone) primarily disrupt enzymatic or proteostatic pathways, whereas cholesterol epoxide reflects oxidative imbalance.

Research Implications

- Drug Development : Understanding epoxide-mediated enzyme inhibition is critical for predicting drug-drug interactions, particularly for hepatic-metabolized therapeutics .

- Toxicology: The cytotoxicity of norethindrone-4β,5β-epoxide underscores the need for metabolic profiling in progestin-based therapies .

- Biomarker Potential: Cholesterol-5β,6β-epoxide highlights the role of oxidative metabolites in cancer risk stratification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.